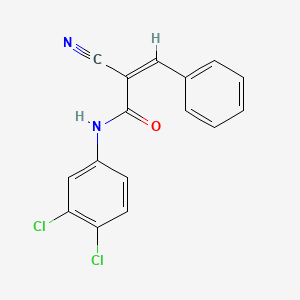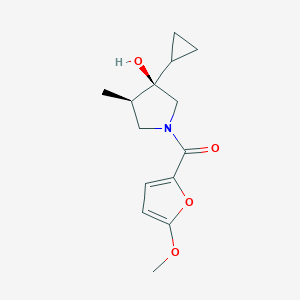
N-(3-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is a compound with potential pharmaceutical significance. Its structural complexity and unique chemical properties may contribute to diverse biological activities. However, specific studies on this exact compound are limited.
Synthesis Analysis
Synthesis of related compounds involves condensation reactions and amination, typically in a multi-step process. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a similar structural motif, was achieved by condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate (Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like the one often involves intricate arrangements of aromatic rings, sulfonyl groups, and heterocyclic elements. These structures are typically determined using crystallographic methods. For example, the crystal structure of a similar compound was determined to belong to the monoclinic system (Ji et al., 2018).
Scientific Research Applications
Aromatic Sulfonamide Inhibitors
A study by Supuran et al. (2013) introduces aromatic sulfonamides, including compounds related to N-(3-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, as inhibitors of carbonic anhydrase isoenzymes. These compounds exhibited nanomolar inhibitory concentration values against different isoenzymes, highlighting their potential in therapeutic applications where carbonic anhydrase modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Amine Protecting Groups
Fritz et al. (2011) explored the use of sulfinamides as amine protecting groups in the synthesis of morpholines, demonstrating an efficient methodology for converting amino alcohols into morpholines. This research highlights the versatility of compounds like N-(3-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in synthetic organic chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
Allosteric CC-Chemokine Receptor 4 Antagonists
Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides, investigating their function as human CCR4 antagonists. The study indicates the therapeutic potential of sulfonamide compounds in modulating immune responses, with specific structural features enhancing their activity (Procopiou et al., 2013).
Antibiotic Activity Modulation
Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various microorganisms. Their findings underscore the potential of sulfonamide derivatives in addressing antibiotic resistance and enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).
Prodrug Forms for Sulfonamide Group
Larsen, Bundgaard, and Lee (1988) explored N-acyl derivatives of model sulfonamides as potential prodrug forms, aiming at enhancing the solubility and bioavailability of sulfonamide drugs. This research highlights the ongoing efforts to improve the pharmacokinetic properties of sulfonamide-based therapeutics (Larsen, Bundgaard, & Lee, 1988).
properties
IUPAC Name |
N-(3-hydroxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c18-12-3-1-2-11(8-12)16-15(19)14-9-13(10-23-14)24(20,21)17-4-6-22-7-5-17/h1-3,8-10,18H,4-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEWCFUTVLWFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0132638.P001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)
![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)
![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)


![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)
